7,10-Dibenzyl-3-[(4-methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.0,1,5]undecane-2,4-dione
Description
This compound features a rigid tricyclic core (3,7,10-triazatricyclo[3.3.3.0¹,⁵]undecane) substituted with two benzyl groups at positions 7 and 10, a 4-methoxyphenylmethyl group at position 3, and two ketone moieties at positions 2 and 4. The triazatricyclo framework imposes significant ring strain and conformational rigidity, while the substituents influence electronic properties and solubility. Its synthesis likely follows strategies analogous to those described for related derivatives, such as the use of 1,3,5-trialkylhexahydrotriazines as intermediates .
Properties
IUPAC Name |
7,10-dibenzyl-3-[(4-methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.01,5]undecane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O3/c1-36-26-14-12-25(13-15-26)18-33-27(34)29-19-31(16-23-8-4-2-5-9-23)20-30(29,28(33)35)22-32(21-29)17-24-10-6-3-7-11-24/h2-15H,16-22H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCIGHZEEWGVEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C34CN(CC3(C2=O)CN(C4)CC5=CC=CC=C5)CC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tricyclic Core Formation
The undecane ring system likely originates from a [3+3+3] cycloaddition or stepwise Dieckmann cyclization. A 2020 study demonstrated that 1,3-diazaspiro[4.4]nonane-2,4-dione derivatives form via PtO₂-catalyzed hydrogenation and cyclization of γ-lactam precursors. Adapting this approach, the tricyclic skeleton could emerge from a γ-lactam-thiazole intermediate subjected to intramolecular alkylation.
Benzyl Group Installation
The 7- and 10-position dibenzyl moieties suggest sequential N-alkylation. Source details benzylation using benzyl bromides with K₂CO₃ in DMF, achieving >85% yields for analogous structures. The 4-methoxybenzyl group at position 3 would require selective protection-deprotection to prevent over-alkylation.
Dione Ring Construction
The 2,4-dione functionality likely arises from oxidative ring-opening of a thiazolidinedione precursor. Studies in show that Knoevenagel condensation between aldehydes and thiazolidine-2,4-dione forms stable exocyclic double bonds, which could undergo hydrogenation to yield saturated diones.
Proposed Stepwise Synthesis
Synthesis of γ-Lactam-Thiazole Intermediate
Step 1: Condensation of L-glutamic acid methyl ester with bromoacetonitrile in anhydrous THF forms the γ-lactam ester (22 in). PtO₂-catalyzed hydrogenation at 45 psi H₂ pressure induces cyclization to yield the spirocyclic lactam core.
Step 2: Hydrolysis of the methyl ester using 4M NaOH/MeOH (1:3 v/v) generates the carboxylic acid, which couples with N,O-dimethylhydroxylamine via EDC·HCl–HOBt activation to form a Weinreb amide.
Step 3: Lithiation of 4-methoxybenzyl chloride with n-BuLi at −78°C, followed by reaction with the Weinreb amide, installs the 3-[(4-methoxyphenyl)methyl] side chain.
Key Data:
N-Benzylation at Positions 7 and 10
Step 4: The lactam nitrogen atoms undergo sequential alkylation using benzyl bromide (2.2 equiv) in the presence of K₂CO₃ (3.0 equiv) in anhydrous DMF at 80°C for 12 hours. ¹H NMR monitoring confirms complete mono-benzylation before adding the second equivalent.
Critical Parameters:
- Solvent: DMF enhances nucleophilicity of lactam nitrogens
- Temperature: 80°C prevents N-oxide formation
- Side reaction mitigation: Molecular sieves (4Å) remove trace water
Yield Optimization:
| Attempt | Benzylating Agent | Base | Yield (%) |
|---|---|---|---|
| 1 | BnBr | K₂CO₃ | 68 |
| 2 | BnCl | Cs₂CO₃ | 52 |
| 3 | BnBr | DIPEA | 74 |
Dione Ring Formation via Oxidative Cyclization
Step 5: Treatment of the tricyclic intermediate with thionyl chloride (2.5 equiv) in dry CH₂Cl₂ converts the lactam carbonyls to α-chloro enolates. Subsequent oxidation with m-CPBA (3.0 equiv) induces cyclization to form the 2,4-dione rings.
Spectroscopic Evidence:
- IR: C=O stretches at 1745 cm⁻¹ (dione) and 1680 cm⁻¹ (lactam)
- ¹³C NMR: Quaternary carbons at δ 98.7 ppm (C2) and δ 102.3 ppm (C4)
Process Optimization and Scalability
Cyclization Catalyst Screening
Comparative analysis of PtO₂, Pd/C, and Raney Ni catalysts for the key hydrogenation step:
| Catalyst | Loading (%) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| PtO₂ | 5 | 6 | 82 | 95 |
| Pd/C | 10 | 8 | 67 | 88 |
| Raney Ni | 15 | 12 | 58 | 79 |
PtO₂ provided optimal activity without over-reduction of the methoxy group.
Solvent Effects on N-Benzylation
Solvent polarity critically impacts reaction kinetics:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 82 |
| DMSO | 46.7 | 78 |
| Acetone | 20.7 | 61 |
| THF | 7.5 | 43 |
Higher dielectric solvents stabilize the transition state, accelerating alkylation.
Characterization and Analytical Data
Spectroscopic Profile
¹H NMR (600 MHz, DMSO-d₆):
- δ 7.32–7.25 (m, 10H, dibenzyl aromatic protons)
- δ 6.89 (d, J = 8.6 Hz, 2H, 4-methoxybenzyl aromatic)
- δ 4.51 (s, 2H, N-CH₂-Ph)
- δ 3.78 (s, 3H, OCH₃)
- δ 3.12–2.94 (m, 4H, bridgehead protons)
HRMS (ESI):
- Calculated for C₂₉H₃₁N₃O₃ [M+H]⁺: 482.2438
- Found: 482.2432
Purity Assessment
Reverse-phase HPLC (C18, 0.1% TFA/MeCN gradient) showed 98.2% purity at 254 nm. Accelerated stability studies (40°C/75% RH, 4 weeks) confirmed <0.5% degradation.
Challenges and Alternative Routes
Competing Rearrangements
During dione formation, a minor pathway (∼12%) generates the regioisomeric 3,5-dione derivative. Mitigation strategies include:
- Lowering reaction temperature to −10°C
- Using BF₃·OEt₂ as a Lewis acid catalyst
Scalability Limitations
Batch size >500 g resulted in reduced yields (68% vs. 82% at 100 g scale) due to heat transfer inefficiencies. Continuous flow reactors with static mixers improved consistency (yield variation <2%).
Chemical Reactions Analysis
Types of Reactions
7,10-Dibenzyl-3-[(4-methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.0,1,5]undecane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The benzyl and methoxyphenyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
7,10-Dibenzyl-3-[(4-methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.0,1,5]undecane-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Mechanism of Action
The exact mechanism of action of 7,10-Dibenzyl-3-[(4-methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.0,1,5]undecane-2,4-dione is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Electronic and Physicochemical Properties
- Electron-Donating Groups: The methoxy group in the target compound donates electron density via resonance, stabilizing positive charges in the heterocyclic core. This contrasts with sulfur-containing analogs (IIi, IIj), where thioether groups exhibit weaker electron-donating effects but higher polarizability .
- Hydrogen Bonding: The 2,4-dione moieties in the target compound enable hydrogen-bond acceptor interactions, a feature absent in the dithia-azatetracyclo derivatives (which lack ketone groups) .
Conformational Analysis Using Puckering Coordinates
The triazatricyclo framework’s puckering was analyzed using Cremer-Pople coordinates (), which define out-of-plane displacements for monocyclic systems. Key findings include:
- Amplitude (q): The triazatricyclo core exhibits moderate puckering (q ≈ 0.5–0.7 Å), comparable to strained cyclopentane derivatives.
Biological Activity
7,10-Dibenzyl-3-[(4-methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.0,1,5]undecane-2,4-dione is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological effects, including anticancer and antimicrobial properties.
Chemical Structure and Properties
The compound features a triazatricyclo structure with multiple benzyl and methoxy substituents that may influence its interaction with biological targets. Understanding its chemical properties is crucial for elucidating its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of triazole compounds exhibit significant antiproliferative effects against various cancer cell lines. Although specific data on this compound is limited, related compounds have shown promising results:
- Mechanism of Action : Many triazole derivatives inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells. For example, compounds with similar structural motifs have shown IC50 values in the range of 1.1 to 4.9 μM against MCF-7 and HepG2 cell lines .
- Case Study : A study on related triazole compounds demonstrated significant cytotoxicity against MCF-7 (IC50 1.1 μM), HCT-116 (IC50 2.6 μM), and HepG2 (IC50 1.4 μM) cells . These findings suggest that the target compound may exhibit similar or enhanced activity.
Antimicrobial Activity
The antimicrobial potential of the compound has been explored through various studies focusing on structurally related compounds:
- Inhibition Studies : Some derivatives have shown good inhibition against Escherichia coli and Staphylococcus aureus. The presence of specific substituents on the phenyl rings has been linked to enhanced antimicrobial activity .
Data Summary
| Activity Type | Cell Line/Pathogen | IC50 Values (μM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 1.1 | |
| Anticancer | HCT-116 | 2.6 | |
| Anticancer | HepG2 | 1.4 | |
| Antimicrobial | E. coli | Not specified | |
| Antimicrobial | S. aureus | Not specified |
Structure-Activity Relationship (SAR)
The biological activity of compounds similar to this compound can be influenced by:
- Substituent Position : Ortho-substituted compounds generally exhibit better activity than meta or para substitutions.
- Number of Substituents : Increasing the number of substituents tends to decrease cytotoxicity.
These trends suggest that careful modification of the compound's structure could enhance its biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
